molecular formula C11H19F3N2O2 B12821862 tert-Butyl (R)-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

tert-Butyl (R)-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B12821862
M. Wt: 268.28 g/mol
InChI Key: MXYCFUAPIQPQRJ-MRVPVSSYSA-N
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Description

tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a compound that features a tert-butyl group, a trifluoromethyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems enable continuous production, which is advantageous for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group and trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can form stable complexes with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group, trifluoromethyl group, and diazepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (5R)-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(11(12,13)14)15-5-7-16/h8,15H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

MXYCFUAPIQPQRJ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](NCC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)C(F)(F)F

Origin of Product

United States

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